molecular formula C18H23NO2 B123479 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol CAS No. 101-45-1

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

Cat. No. B123479
CAS RN: 101-45-1
M. Wt: 285.4 g/mol
InChI Key: LYNJRXJVOBYDCM-UHFFFAOYSA-N
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Description

“2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol” is a heterocyclic organic compound . It has a molecular weight of 285.38072 and a molecular formula of C18H23NO2 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol” is represented by the formula C18H23NO2 . This indicates that it contains 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Molecular Structures

Research by Basu, Masharing, and Das (2012) investigated diorganotin(IV) complexes derived from salicylaldehyde and ortho-aminophenol, which are related to the compound . They found that these complexes exhibit unique molecular structures with potential applications in materials science and coordination chemistry (Basu, Masharing, & Das, 2012).

Receptor Differentiation

Lands, Ludueña, and Buzzo (1967) explored the structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, a similar compound, which revealed insights into sympathomimetic activity and helped differentiate β-receptor types (Lands, Ludueña, & Buzzo, 1967).

Peptide Synthesis

Verduyn et al. (1991) conducted research on the synthesis of peptidyldimannosyl phosphate, involving a process that included the use of 2-amino-ethanol. This research contributes to our understanding of peptide synthesis and has implications for biological chemistry (Verduyn et al., 1991).

Photophysical Studies

Vázquez et al. (2008) studied the phototautomerization of compounds related to 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol. Their work provides insights into the ground-state rotamerism and tautomerism of these compounds, which can be applied in photophysics and photochemistry (Vázquez et al., 2008).

Synthesis and Characterization of Compounds

Percino and Hernández (2007) focused on the synthesis of methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates, closely related to the subject compound. Their work adds to the knowledge of organic synthesis and characterization of novel compounds (Percino & Hernández, 2007).

Long-Wavelength Fluorescent Probes

Frade et al. (2007) investigated functionalized benzo[a]phenoxazine dyes as fluorescent probes for amino acids, which include structures similar to 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol. This has implications for bioimaging and diagnostic applications (Frade et al., 2007).

Isoquinoline Syntheses

Kametani et al. (1970) explored the synthesis of 2-amino-(3-hydroxyphenyl) ethanol for the production of isoquinoline derivatives. This research contributes to the field of heterocyclic chemistry and pharmaceutical synthesis (Kametani et al., 1970).

properties

IUPAC Name

2-[benzyl(1-phenoxypropan-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-16(15-21-18-10-6-3-7-11-18)19(12-13-20)14-17-8-4-2-5-9-17/h2-11,16,20H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNJRXJVOBYDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905881
Record name 2-[Benzyl(1-phenoxypropan-2-yl)amino]ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID20905881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

CAS RN

101-45-1
Record name 2-[(1-Methyl-2-phenoxyethyl)(phenylmethyl)amino]ethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dibenzyline alcohol
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Record name 2-[Benzyl(1-phenoxypropan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[benzyl(1-methyl-2-phenoxyethyl)amino]ethanol
Source European Chemicals Agency (ECHA)
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Record name DIBENZYLINE ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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